molecular formula C8H11BrN2O2 B3197637 4-Bromo-1-sec-butyl-1H-pyrazole-3-carboxylic acid CAS No. 1006451-41-7

4-Bromo-1-sec-butyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3197637
CAS No.: 1006451-41-7
M. Wt: 247.09 g/mol
InChI Key: FCLBILHRBPOCRF-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Organic Synthesis and Heterocyclic Chemistry

Pyrazole derivatives are a prominent class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This arrangement confers upon the pyrazole ring a unique combination of chemical properties, making it an invaluable scaffold in organic synthesis. smolecule.comnih.gov These compounds are recognized as crucial building blocks for creating more complex molecular architectures. smolecule.com The pyrazole nucleus is a key feature in a wide array of compounds with diverse applications, spanning pharmaceuticals, agrochemicals, and material science. smolecule.comnih.govresearchgate.net In medicinal chemistry, for instance, the pyrazole core is present in various therapeutic agents, highlighting its importance in drug discovery. nih.gov Similarly, in the agrochemical sector, these derivatives are fundamental to the synthesis of herbicides, fungicides, and insecticides. smolecule.com The versatility and broad utility of pyrazole derivatives continue to drive research into their synthesis and functionalization. researchgate.net

Overview of Carboxylic Acid Functionalization within Pyrazole Scaffolds

The introduction of a carboxylic acid group onto the pyrazole ring is a significant functionalization that enhances the synthetic utility of the scaffold. Pyrazole carboxylic acids are important intermediates in the synthesis of a variety of biologically active molecules. chemicalbook.com Several synthetic strategies have been developed to produce these compounds. One common method involves the oxidation of an alkyl group, such as a methyl group, attached to the pyrazole ring. guidechem.com For example, 4-bromo-3-methylpyrazole can be oxidized using an agent like potassium permanganate (B83412) to yield 4-bromo-1H-pyrazole-3-carboxylic acid. guidechem.com Other methods include the direct carboxylation of a pyrazole ring, though this can be challenging, and the construction of the pyrazole ring from precursors that already contain the carboxylate functionality or a precursor to it. smolecule.comnih.gov The presence of the carboxylic acid group allows for a range of subsequent chemical transformations, such as esterification, amidation, and conversion to acid chlorides, further expanding the synthetic possibilities. nih.gov

Contextualization of Brominated Pyrazoles in Synthetic Methodologies

The process of bromination, or the introduction of a bromine atom onto the pyrazole ring, is a key strategic step in the synthesis of many complex heterocyclic compounds. Electrophilic substitution reactions on the pyrazole ring typically occur at the 4-position. mdpi.com Bromine acts as a useful handle for further synthetic modifications through reactions such as cross-coupling, lithiation, and nucleophilic substitution, thereby allowing for the introduction of a wide variety of other functional groups.

The synthesis of brominated pyrazoles can be achieved through several methods. One direct approach involves the reaction of a pyrazole with a brominating agent like N-bromosuccinimide (NBS) or liquid bromine. researchgate.netguidechem.com For instance, 3,5-diaryl-4-bromo-1H-pyrazoles can be synthesized from alkenyl bromides and diazo compounds via a 1,3-dipolar cycloaddition. mdpi.com The presence of bromine on the pyrazole core significantly influences the electronic properties of the ring and provides a site for regioselective functionalization, making brominated pyrazoles versatile intermediates in organic synthesis.

Research Scope and Potential for 4-Bromo-1-sec-butyl-1H-pyrazole-3-carboxylic acid

The specific compound, this compound, combines the key structural features discussed previously: a pyrazole core, a bromo substituent at the 4-position, a carboxylic acid at the 3-position, and a sec-butyl group at the 1-position. This unique combination of functional groups suggests a considerable scope for research and application. The sec-butyl group, being a bulky and non-polar alkyl substituent, can influence the molecule's solubility and steric interactions.

The presence of the carboxylic acid and the bromo substituent makes this compound a versatile building block. The carboxylic acid can be converted into esters, amides, or other derivatives, while the bromo group can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These properties make it a potentially valuable intermediate in the synthesis of novel pharmaceutical and agrochemical candidates.

While specific experimental data for this compound is not widely published, its properties can be estimated based on structurally similar compounds.

Table 1: Estimated Physicochemical Properties

Property Estimated Value Basis for Estimation
Molecular Formula C8H11BrN2O2 -
Molecular Weight 247.09 g/mol -
Melting Point >200 °C Based on the melting point of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (211-213 °C). smolecule.com
Boiling Point ~350 °C Based on the boiling point of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (347.4 °C). smolecule.com

Table 2: Estimated Spectroscopic Data

Technique Expected Features
¹H NMR Signals corresponding to the sec-butyl group protons (methyl and methine), and a signal for the pyrazole ring proton. The carboxylic acid proton will likely appear as a broad singlet.
¹³C NMR Resonances for the carbons of the sec-butyl group, the pyrazole ring carbons (including the C-Br and C-COOH), and the carbonyl carbon of the carboxylic acid.
IR Spectroscopy A broad absorption band for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), a sharp peak for the C=O stretch (~1700 cm⁻¹), and characteristic peaks for the pyrazole ring. researchgate.net

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound, showing a characteristic isotopic pattern for a molecule containing one bromine atom. |

A plausible synthetic route to this compound could involve the initial synthesis of 1-sec-butyl-1H-pyrazole, followed by bromination at the 4-position, and subsequent functionalization at the 3-position, potentially through lithiation and reaction with carbon dioxide, or by starting with a precursor that already contains a group that can be converted to a carboxylic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-butan-2-ylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-3-5(2)11-4-6(9)7(10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLBILHRBPOCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C(=N1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 1 Sec Butyl 1h Pyrazole 3 Carboxylic Acid

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 4-Bromo-1-sec-butyl-1H-pyrazole-3-carboxylic acid suggests a logical pathway for its synthesis. The primary disconnection involves the C4-Br bond, pointing to an electrophilic bromination of the pyrazole (B372694) ring as the final step. This identifies 1-sec-butyl-1H-pyrazole-3-carboxylic acid as the immediate precursor.

Further disconnection of the pyrazole ring itself, following the well-established Knorr pyrazole synthesis logic, breaks the heterocycle into two key synthons: sec-butylhydrazine (B1332173) and a 1,3-dicarbonyl equivalent. To achieve the desired 3-carboxylic acid functionality, a β-ketoester, such as diethyl 2,4-dioxovalerate, serves as a suitable 1,3-dicarbonyl equivalent. This leads to a straightforward, multi-step synthetic strategy starting from commercially available materials.

Strategies for Pyrazole Ring Formation

The formation of the substituted pyrazole ring is the cornerstone of the synthesis. Several robust methods have been developed for this purpose, offering flexibility in reaction conditions and substrate scope.

Cyclocondensation Approaches with Hydrazine (B178648) Derivatives and 1,3-Dicarbonyl Equivalents

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a method first discovered by Knorr. beilstein-journals.orgmdpi.com This approach involves the reaction of a bidentate nucleophile (hydrazine) with a 1,3-dielectrophile (dicarbonyl compound). mdpi.comnih.gov For the synthesis of the target molecule's precursor, sec-butylhydrazine would be reacted with a β-ketoester.

The reaction typically proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. beilstein-journals.org The use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two regioisomers. However, the reaction conditions can often be tuned to favor the desired isomer. nih.gov For instance, condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones in an acid medium shows high regioselectivity. nih.gov

Reactant AReactant BConditionsProduct TypeReference(s)
Hydrazine Derivatives1,3-Dicarbonyl CompoundsAcid or Base CatalysisPolysubstituted Pyrazoles beilstein-journals.orgmdpi.com
Arylhydrazine4,4,4-trifluoro-1-arylbutan-1,3-diketoneN,N-dimethylacetamide, acid mediumRegioisomeric Pyrazoles (98:2 ratio) nih.gov
Hydrazinesα,β-Unsaturated KetonesVarious, often with oxidation stepPyrazoles (via pyrazolines) mdpi.comnih.gov

One-Pot Multicomponent Reactions for Pyrazole Synthesis

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for pyrazole synthesis. beilstein-journals.orgut.ac.ir MCRs allow for the formation of several bonds in a single operation without isolating intermediates, which aligns with the principles of green chemistry. ut.ac.ir

These reactions often involve the in situ generation of one of the key intermediates. For example, a 1,3-dicarbonyl compound can be generated in the same pot from an enolate and a carboxylic acid chloride, and then immediately reacted with a hydrazine to form the pyrazole. beilstein-journals.org Another approach involves the four-component reaction of ethyl acetoacetate, hydrazine hydrate, malononitrile, and various aryl aldehydes to produce highly functionalized pyranopyrazole derivatives, demonstrating the versatility of MCRs. ut.ac.ir Such strategies offer a convergent and atom-economical route to complex pyrazole structures. beilstein-journals.orgrsc.org

Sonochemical Synthetic Pathways to Pyrazole Derivatives

The application of ultrasonic irradiation (sonochemistry) has been shown to significantly accelerate the synthesis of pyrazole derivatives, often leading to higher yields and shorter reaction times compared to conventional methods. nih.govresearchgate.net Ultrasound promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized high-pressure and high-temperature zones.

This methodology has been successfully applied to the cyclocondensation of enaminodicketones with hydrazine derivatives. nih.gov For example, 5-Amino-3-phenylpyrazoles were effectively prepared from α-oxoketene O,N-acetals and hydrazines using montmorillonite (B579905) K-10 clay as a catalyst under sonication. nih.govnih.gov This approach represents an environmentally friendly and efficient alternative for synthesizing the pyrazole core.

Bromination Strategies for Pyrazole Core at Position 4

Once the 1-sec-butyl-1H-pyrazole-3-carboxylic acid core is assembled, the final step is the regioselective introduction of a bromine atom at the C4 position. The electronic nature of the pyrazole ring dictates the site of electrophilic attack.

Electrophilic Bromination using N-Bromosuccinimide (NBS) or Bromine

The pyrazole ring is an aromatic heterocycle, and its electron density distribution makes the C4 position the most susceptible to electrophilic aromatic substitution. quora.comrrbdavc.org This is because the intermediates formed by attack at C4 are more stable than those formed by attack at C3 or C5. rrbdavc.org

Electrophilic bromination is typically achieved using mild and selective brominating agents. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation, often used in solvents like chloroform (B151607) or carbon tetrachloride. nih.govresearchgate.netwikipedia.org The reaction provides 4-halopyrazoles in excellent yields under mild conditions, often without the need for a catalyst. researchgate.net Elemental bromine (Br₂) can also be used, sometimes in the presence of a Lewis acid or in an aqueous medium. nih.govguidechem.com The choice of reagent and conditions can be optimized to ensure high regioselectivity and yield for the desired 4-bromo product. encyclopedia.pub

SubstrateBrominating AgentConditionsProductReference(s)
N-substituted 3-methyl-2-pyrazolin-5-oneNBSChloroform, photolysis4-Bromo & 4,4-Dibromo derivatives nih.gov
PyrazoleNBSCCl₄ or Water4-Bromopyrazole researchgate.net
1-VinylpyrazoleBromineCCl₄, -20 °CMixture including 4-Bromo derivative nih.gov
3,5-disubstituted pyrazolesNBSVarious4-Bromo-3,5-disubstituted pyrazoles encyclopedia.pub

Regioselectivity Considerations in Bromination Reactions

The bromination of the pyrazole ring is a key step, and achieving regioselectivity at the C4 position is paramount. The electronic properties of the pyrazole ring generally favor electrophilic substitution at the C4 position due to its higher electron density compared to the C3 and C5 positions, especially when the N1 position is substituted.

Direct bromination of an N-substituted pyrazole can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose, offering milder reaction conditions compared to elemental bromine. The reaction of 1H-pyrazole with NBS in water at room temperature can yield 4-bromopyrazole acs.org. For N-substituted pyrazoles, the reaction proceeds similarly.

An alternative one-pot synthesis allows for the formation of the pyrazole ring and subsequent bromination in a single procedural step. This method involves the condensation of a 1,3-diketone with a hydrazine in the presence of a catalyst, followed by the addition of a brominating agent like N-bromosaccharin researchgate.netmdpi.comjmcs.org.mxresearchgate.net. The regioselectivity for bromination at the C4 position is generally high in these reactions.

Brominating AgentSubstrateConditionsOutcomeReference(s)
N-Bromosuccinimide (NBS)1H-PyrazoleWater, Room Temperature4-Bromopyrazole acs.org
N-Bromosaccharin1,3-Diketone + ArylhydrazineH₂SO₄/SiO₂, Solvent-free4-Bromo-1-aryl-pyrazole researchgate.netmdpi.comjmcs.org.mxresearchgate.net

Carboxylation Methodologies at Pyrazole Position 3

Introducing a carboxylic acid group at the C3 position of the pyrazole ring often requires indirect methods, as direct carboxylation can be challenging and may lack regioselectivity.

A common and effective strategy for introducing a carboxyl group at a specific position on an aromatic ring is through the use of an organometallic intermediate, such as a Grignard or organolithium reagent, followed by quenching with carbon dioxide (dry ice) ambeed.comrsc.orgresearchgate.net.

In the context of a 4-bromopyrazole, direct formation of a Grignard reagent at the C3 position is not feasible. Therefore, a common approach involves a halogen-lithium exchange. Starting with a di-halogenated pyrazole, for instance, a 3,4-dibromopyrazole, regioselective lithium-halogen exchange can be achieved. It has been shown that with 3,4,5-tribromo-1-vinylpyrazole, bromine-lithium exchange occurs preferentially at the C5 position researchgate.net. A similar principle can be applied to a suitably protected 4-bromopyrazole.

For the synthesis of the target molecule, a plausible route involves the protection of the N1 nitrogen of 4-bromopyrazole, for example, with a phenylsulfonyl group. Subsequent lithiation with an organolithium reagent like phenyllithium (B1222949) can occur regioselectively at the C5 (equivalent to C3 in the deprotected form) position. This lithiated intermediate can then be carboxylated by treatment with dry ice, followed by acidic workup to yield the carboxylic acid. The final step would be the removal of the N1-protecting group nih.gov.

Reaction Scheme: Grignard-like Carboxylation

Protection: 4-Bromopyrazole is reacted with benzenesulfonyl chloride to yield 4-bromo-1-phenylsulfonylpyrazole.

Lithiation: The protected pyrazole is treated with phenyllithium, leading to the formation of a 5-lithio derivative.

Carboxylation: The lithiated species is quenched with solid carbon dioxide.

Deprotection: The phenylsulfonyl group is removed under alkaline conditions to afford 4-bromo-1H-pyrazole-3-carboxylic acid.

While Grignard-mediated carbonylation is a powerful tool, other methods for introducing a carboxyl group onto a pyrazole ring exist. These can include the oxidation of a pre-existing functional group at the C3 position, such as a methyl or formyl group semanticscholar.org. However, this requires a starting material that is already functionalized at the desired position.

Another approach involves the construction of the pyrazole ring from precursors that already contain the carboxyl functionality. For example, the condensation of a hydrazine with a β-ketoester derivative can lead to the formation of a pyrazole-3-carboxylic acid ester, which can then be hydrolyzed to the corresponding carboxylic acid mdpi.com.

N1-Alkylation with sec-Butyl Moiety

The introduction of a sec-butyl group at the N1 position of the pyrazole ring presents a challenge due to the steric hindrance of the secondary alkyl group. The choice of alkylating agent and reaction conditions is critical to achieve a good yield and maintain regioselectivity.

Direct N-alkylation of a pyrazole with a secondary alkyl halide, such as 2-bromobutane, is a common approach. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, making it nucleophilic. Common bases include potassium carbonate in a solvent like DMSO or DMF acs.org. However, the reaction with secondary halides can be sluggish and may lead to side reactions like elimination. To overcome this, solvent-free conditions under microwave irradiation have been shown to be effective for the N-alkylation of pyrazoles with secondary halides researchgate.net.

The regioselectivity of N-alkylation of an unsymmetrically substituted pyrazole, such as 4-bromo-1H-pyrazole-3-carboxylic acid, is influenced by both electronic and steric factors. Alkylation can occur at either the N1 or N2 nitrogen. In many cases, steric hindrance will direct the alkylation to the less hindered nitrogen atom mdpi.com. For a 3-substituted pyrazole, alkylation generally favors the N1 position acs.org.

An alternative to direct alkylation is the use of trichloroacetimidates as alkylating agents under acidic conditions. This method has been shown to be effective for the N-alkylation of pyrazoles and can be influenced by steric factors, favoring the less hindered nitrogen mdpi.com.

Direct N-functionalization can also be achieved through methods such as the Mitsunobu reaction, which allows for the alkylation of acidic N-H bonds with alcohols under mild conditions. However, this method is often more suitable for primary alcohols.

For sterically demanding alkyl groups like sec-butyl, enzymatic alkylation presents a highly selective alternative. Engineered enzymes have been developed that can catalyze the N-alkylation of pyrazoles with high regioselectivity, although this is a more specialized technique.

A practical approach for the synthesis of the target compound would likely involve the esterification of the carboxylic acid group of 4-bromo-1H-pyrazole-3-carboxylic acid prior to N-alkylation. This protects the acidic proton of the carboxylic acid and can improve the solubility and reactivity of the substrate. The N-alkylation of the resulting ester with a sec-butyl halide under basic conditions would then be followed by hydrolysis of the ester to yield the final product.

Alkylation MethodAlkylating AgentConditionsKey ConsiderationsReference(s)
Direct Alkylationsec-Butyl HalideK₂CO₃, DMSO/DMFSteric hindrance can affect yield and regioselectivity. acs.orgresearchgate.net
Microwave-Assisted Alkylationsec-Butyl HalideSolvent-free, NaHCO₃Can improve yields for secondary halides. researchgate.net
Trichloroacetimidate Methodsec-Butyl TrichloroacetimidateBrønsted Acid CatalystSteric control of regioselectivity. mdpi.com

Sequential and Convergent Synthetic Approaches

A sequential synthesis involves the construction of the target molecule in a step-by-step manner, where functional groups are introduced or modified one after another on a central scaffold. For this compound, a plausible sequential route would commence with the formation of the pyrazole ring, followed by subsequent bromination, N-alkylation, and finally, modification of a precursor group to the carboxylic acid.

One potential sequential pathway begins with the synthesis of a pyrazole-3-carboxylic acid ester. This can be followed by bromination at the C4 position and then N-alkylation with a sec-butyl halide. The final step would be the hydrolysis of the ester to yield the desired carboxylic acid. The regioselectivity of the N-alkylation is a critical consideration in this approach. Generally, the alkylation of N-unsubstituted pyrazoles can lead to a mixture of N1 and N2 isomers. The presence of substituents on the pyrazole ring can influence the regioselectivity, often favoring the N1 isomer due to steric hindrance.

A second sequential route could involve the initial N-alkylation of a simpler pyrazole precursor, followed by bromination and subsequent elaboration of a functional group at the C3 position into a carboxylic acid. For instance, starting with 1-sec-butyl-1H-pyrazole, one could perform bromination at the C4 position, followed by functionalization at C3 (e.g., via lithiation and reaction with CO2) to install the carboxylic acid group.

A conceivable convergent strategy for this compound would involve the synthesis of a pre-functionalized sec-butyl hydrazine and a suitably substituted three-carbon electrophile. For example, sec-butylhydrazine could be condensed with a brominated β-ketoester or a related 1,3-dicarbonyl compound that already contains the precursor to the carboxylic acid group. This cyclocondensation reaction would form the substituted pyrazole ring in a single step, bringing together the key fragments of the final product. The challenge in this approach lies in the synthesis and stability of the required starting materials.

Strategy Key Steps Potential Advantages Potential Challenges
Sequential 1. Pyrazole ring formation2. Bromination3. N-alkylation4. Ester hydrolysis- Use of simpler starting materials- More established and predictable reactions- Longer overall reaction sequence- Potential for lower overall yield- Regioselectivity issues in N-alkylation
Convergent 1. Synthesis of sec-butylhydrazine2. Synthesis of a brominated 1,3-dicarbonyl precursor3. Cyclocondensation- Shorter overall reaction sequence- Potentially higher overall yield- Synthesis of complex starting materials- Potential for side reactions during cyclocondensation

Application of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound to create more sustainable and environmentally friendly routes.

Use of Greener Solvents and Reaction Conditions: Traditional organic solvents are often volatile, flammable, and toxic. Replacing these with greener alternatives such as water, ethanol (B145695), or ionic liquids can significantly reduce the environmental footprint of the synthesis. For instance, the cyclocondensation step to form the pyrazole ring can often be carried out in water or ethanol.

Catalysis: The use of catalysts, particularly heterogeneous catalysts, is a cornerstone of green chemistry. Catalysts can increase reaction rates, improve selectivity, and reduce energy consumption. For the synthesis of pyrazole derivatives, various catalysts have been employed, including solid acids and metal oxides, which can often be recovered and reused. Catalyst-free cycloaddition reactions of diazo compounds with alkynes, where the reaction is driven by heat under solvent-free conditions, represent an excellent example of a green approach to pyrazole synthesis.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Convergent syntheses, by their nature, can sometimes offer better atom economy compared to long sequential routes that may involve the use of protecting groups.

Energy Efficiency: The use of microwave or ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. guidechem.com These techniques have been successfully applied to the synthesis of various pyrazole derivatives. jennysynth.comrsc.org Microwave-assisted synthesis, in particular, can lead to higher yields and cleaner reactions in a fraction of the time required for traditional heating. researchgate.net

Renewable Feedstocks: While the direct synthesis from renewable feedstocks may be challenging for this specific molecule, the principles of green chemistry encourage the consideration of bio-based starting materials where possible.

Green Chemistry Principle Application in Synthesis of this compound Potential Benefits
Greener Solvents - Using water or ethanol for cyclocondensation- Employing ionic liquids for N-alkylation- Reduced toxicity and environmental pollution- Improved safety
Catalysis - Use of reusable solid acid catalysts for ring formation- Catalyst-free thermal cycloadditions- Reduced waste- Lower energy consumption- Increased reaction efficiency
Energy Efficiency - Microwave-assisted synthesis for cyclocondensation and N-alkylation- Ultrasound-assisted reactions- Shorter reaction times- Reduced energy consumption- Potentially higher yields
Atom Economy - Designing convergent synthetic routes- Avoiding the use of protecting groups- Minimized waste generation- More efficient use of resources

By integrating these green chemistry principles into the design of both sequential and convergent synthetic routes, the production of this compound can be made more sustainable and environmentally responsible.

Derivatization and Functionalization of 4 Bromo 1 Sec Butyl 1h Pyrazole 3 Carboxylic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a cornerstone for a multitude of derivatization reactions, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Esterification Reactions

Esterification of pyrazole (B372694) carboxylic acids is a fundamental transformation, often achieved through the Fischer-Speier esterification method. This reaction typically involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used as the solvent, or water is removed as it is formed.

For 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylic acid, the esterification with various alcohols would proceed as follows:

Reactant 1 (Carboxylic Acid) Reactant 2 (Alcohol) Catalyst Product (Ester)
This compound Methanol H₂SO₄ Methyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate
This compound Ethanol (B145695) p-TsOH Ethyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate
This compound Isopropanol H₂SO₄ Isopropyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate

The reaction rate is influenced by the steric hindrance of the alcohol, with primary alcohols reacting more readily than secondary, and tertiary alcohols being the least reactive. The electronic properties of the pyrazole ring, including the presence of the electron-withdrawing bromine atom, can also affect the reactivity of the carboxylic acid group.

Amidation and Peptide Coupling Analogues

The conversion of the carboxylic acid to an amide is a crucial transformation for the synthesis of compounds with potential biological activity. Direct reaction with an amine is generally not feasible and requires the activation of the carboxylic acid. This is commonly achieved using coupling reagents widely employed in peptide synthesis. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) are effective for this purpose. bachem.com

The general scheme for the amidation reaction is as follows:

Reactant 1 (Carboxylic Acid) Reactant 2 (Amine) Coupling Reagent Base Product (Amide)
This compound Ammonia PyBOP Diisopropylethylamine (DIPEA) 4-Bromo-1-sec-butyl-1H-pyrazole-3-carboxamide
This compound Aniline HBTU N-Methylmorpholine (NMM) 4-Bromo-N-phenyl-1-sec-butyl-1H-pyrazole-3-carboxamide
This compound Benzylamine DCC/HOBt Triethylamine (TEA) 4-Bromo-N-benzyl-1-sec-butyl-1H-pyrazole-3-carboxamide

The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions, such as racemization if chiral amines are used. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the efficiency of the coupling reaction.

Reduction to Alcohols and Subsequent Transformations

The carboxylic acid group can be reduced to a primary alcohol, which serves as a versatile intermediate for further functionalization. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most commonly employed reagent. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to liberate the alcohol. libretexts.org

The reduction of this compound would yield (4-bromo-1-sec-butyl-1H-pyrazol-3-yl)methanol. It is important to note that LiAlH₄ is a powerful reducing agent and may also reduce other functional groups present in the molecule, although the bromine on the pyrazole ring is generally stable under these conditions. masterorganicchemistry.com

The resulting primary alcohol can undergo a variety of subsequent transformations, including:

Oxidation: Re-oxidation to the aldehyde or carboxylic acid using appropriate oxidizing agents.

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Conversion to ethers through reactions such as the Williamson ether synthesis.

Halogenation: Replacement of the hydroxyl group with a halogen, creating a reactive site for nucleophilic substitution.

Decarboxylation Studies

The removal of the carboxylic acid group through decarboxylation can be a challenging transformation for heteroaromatic carboxylic acids. researchgate.net Simple thermal decarboxylation of this compound would likely require harsh conditions due to the stability of the pyrazole ring.

However, metal-catalyzed decarboxylation offers a milder alternative. Copper-catalyzed decarboxylation has been shown to be effective for various aromatic and heteroaromatic carboxylic acids. rsc.org The reaction typically involves heating the carboxylic acid in the presence of a copper salt, often in a high-boiling solvent. The mechanism is believed to involve the formation of a copper carboxylate intermediate, which then undergoes decarboxylation to form an organocopper species that is subsequently protonated.

Modifications at the Pyrazole Ring System

The bromine atom at the C4 position of the pyrazole ring is a key site for introducing molecular diversity through various substitution reactions.

Nucleophilic Aromatic Substitution at Bromine (Position 4)

While the pyrazole ring is generally considered electron-rich, the presence of the electron-withdrawing carboxylic acid group and the electronegative nitrogen atoms can influence its reactivity. However, direct nucleophilic aromatic substitution (SNAAr) of the bromine atom by common nucleophiles is generally difficult under standard conditions.

More advanced synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, have proven to be highly effective for the functionalization of 4-bromopyrazoles. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions:

Buchwald-Hartwig Amination: This reaction enables the coupling of the 4-bromopyrazole with a wide range of primary and secondary amines to form 4-aminopyrazole derivatives. The reaction is catalyzed by a palladium complex in the presence of a suitable phosphine (B1218219) ligand and a base. uni-kiel.de

Suzuki-Miyaura Coupling: This versatile method allows for the formation of a new carbon-carbon bond by coupling the 4-bromopyrazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents at the C4 position.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 4-bromopyrazole and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This method is valuable for the synthesis of 4-alkynylpyrazole derivatives.

A representative scheme for these palladium-catalyzed cross-coupling reactions is shown below:

Reaction Type Coupling Partner Catalyst System Product
Buchwald-Hartwig Amination R₂NH (Amine) Pd catalyst, phosphine ligand, base 4-(R₂N)-1-sec-butyl-1H-pyrazole-3-carboxylic acid
Suzuki-Miyaura Coupling R-B(OH)₂ (Boronic acid) Pd catalyst, base 4-R-1-sec-butyl-1H-pyrazole-3-carboxylic acid
Sonogashira Coupling R-C≡CH (Terminal alkyne) Pd catalyst, Cu(I) co-catalyst, base 4-(R-C≡C)-1-sec-butyl-1H-pyrazole-3-carboxylic acid

These powerful synthetic tools have significantly expanded the scope of derivatization for 4-bromopyrazole systems, allowing for the systematic modification of the pyrazole core to explore structure-activity relationships in various chemical contexts.

Metal-Catalyzed Cross-Coupling Reactions

The bromine substituent at the C4 position of the pyrazole ring serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures from simpler precursors.

The Suzuki-Miyaura coupling is a powerful and widely employed method for the formation of C(sp²)–C(sp²) bonds, owing to the stability and low toxicity of the organoboron reagents used. This reaction is particularly effective for the arylation and heteroarylation of 4-bromopyrazoles. While direct studies on this compound are not extensively detailed, the reactivity can be inferred from similar 4-bromopyrazole analogues. Generally, 3-bromopyrazoles tend to react faster than their 4-bromo counterparts. rsc.org

The coupling of 4-bromopyrazoles with a variety of aryl and heteroaryl boronic acids typically requires a palladium catalyst, such as those derived from XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), to achieve good to excellent yields. rsc.orgacs.org The reaction conditions often involve a base, like potassium phosphate (B84403) (K₃PO₄), in a mixed solvent system such as dioxane and water. rsc.org Microwave-assisted protocols have also been shown to be efficient, accelerating the reaction. The use of a tandem catalyst system, for instance combining a palladium precatalyst like XPhos Pd G2 with an additional ligand, can be crucial to prevent side reactions such as debromination. umich.edu

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Bromopyrazoles

Catalyst System Base Solvent Temperature (°C) Yield (%) Ref
XPhos Pd G2 K₃PO₄ Dioxane/H₂O 60 61-95 rsc.orgacs.org
XPhosPdG2/XPhos K₂CO₃ Dioxane 135 (MW) 67-89 umich.edu
Pd(OAc)₂/SPhos K₃PO₄ Toluene/H₂O 100 ~75

This table presents generalized conditions and typical yield ranges observed for the Suzuki-Miyaura coupling of various 4-bromopyrazole derivatives with arylboronic acids. The specific substrate, coupling partner, and precise conditions will influence the outcome.

The Sonogashira coupling reaction is a cornerstone method for the synthesis of substituted alkynes, involving the coupling of a terminal alkyne with an aryl or vinyl halide. testbook.com This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. testbook.comwikipedia.org The C4-bromo position of the pyrazole ring is an effective site for this transformation, enabling the introduction of various alkynyl groups.

Studies on related 4-bromo-5-(trifluoromethyl)-1H-pyrazoles have demonstrated that optimizing the catalyst and ligand system is key to a successful reaction. Ligands such as XPhos have proven effective in copper-free Sonogashira couplings when used in conjunction with a palladium source like palladium(II) acetate. nih.gov The reaction conditions are generally mild, though anhydrous and anaerobic conditions are often recommended for traditional protocols. testbook.com These reactions provide a direct route to 4-alkynylpyrazole derivatives, which are valuable intermediates in organic synthesis.

Table 2: Example Conditions for Sonogashira Coupling of 4-Bromopyrazoles

Catalyst System Base Solvent Temperature (°C) Yield (%) Ref
Pd(OAc)₂/XPhos Cs₂CO₃ Dioxane 80 High nih.gov
PdCl₂(PPh₃)₂/CuI Et₃N THF Room Temp 70-95

This table illustrates typical conditions for the Sonogashira coupling of 4-bromopyrazole substrates with terminal alkynes. Yields are representative and depend on the specific reactants.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a critical transformation for synthesizing compounds prevalent in pharmaceuticals and agrochemicals. This palladium-catalyzed cross-coupling reaction can be applied to 4-bromopyrazoles to introduce a wide range of amine functionalities.

Research on 4-bromo-1-trityl-1H-pyrazole provides significant insight into the potential of this reaction for the target molecule. The choice of catalyst, ligand, and reaction conditions is crucial and depends on the nature of the amine coupling partner. For instance, the use of a bulky, electron-rich phosphine ligand like tBuDavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) with a palladium source such as Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)) has been shown to be effective for coupling aromatic or bulky amines that lack β-hydrogen atoms. uomustansiriyah.edu.iq However, for alkylamines possessing β-hydrogens, β-elimination can be a competing side reaction, leading to lower yields with palladium catalysis. uomustansiriyah.edu.iq In such cases, copper(I)-catalyzed conditions may offer a complementary and more favorable route. uomustansiriyah.edu.iq Microwave irradiation can also be employed to reduce reaction times and improve efficiency.

Table 3: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole with Various Amines

Amine Catalyst System Base Solvent Temperature (°C) Yield (%) Ref
Piperidine Pd(dba)₂ / tBuDavePhos tBuOK Xylene 130 (MW) 60 uomustansiriyah.edu.iq
Morpholine Pd(dba)₂ / tBuDavePhos tBuOK Xylene 130 (MW) 67 uomustansiriyah.edu.iq
Aniline Pd(dba)₂ / tBuDavePhos tBuOK Toluene 100 85 uomustansiriyah.edu.iq

Data adapted from studies on 4-bromo-1-trityl-1H-pyrazole, which serves as a model for the reactivity of the this compound core.

Functionalization at Unsubstituted Positions (e.g., C5)

While the C4 position is readily functionalized via cross-coupling, the unsubstituted C5 position of the pyrazole ring also presents an opportunity for derivatization. Electrophilic substitution reactions are a primary means of introducing new functional groups at this position. The electron-rich nature of the pyrazole ring facilitates such reactions, although the directing effects of the existing substituents (the N1-sec-butyl group and the C3-carboxylic acid) will influence the regioselectivity.

For example, nitration is a common electrophilic aromatic substitution. Studies on related pyrazole systems have shown that the C5 position can be functionalized, such as in the formation of 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole from a pyrazoline precursor. This suggests that under appropriate conditions, direct electrophilic substitution (e.g., nitration, halogenation, or Friedel-Crafts type reactions) could be achieved at the C5 position of this compound, leading to polysubstituted pyrazole derivatives.

Cycloaddition and Annulation Reactions Forming Fused Heterocyclic Systems

The 4-bromo and 3-carboxylic acid functionalities on the pyrazole ring are strategically positioned to serve as versatile handles for constructing fused heterocyclic systems through cycloaddition and annulation reactions. These reactions are critical in medicinal chemistry for generating novel scaffolds with diverse biological activities. nih.govchemimpex.com Fused pyrazole systems such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines are prominent in drug discovery. nih.govnih.gov

Synthesis of Pyrazolo[3,4-b]pyridines: The construction of the pyrazolo[3,4-b]pyridine core often involves the cyclization of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or an equivalent synthon. nih.gov Although the subject molecule is not a 5-aminopyrazole, its C3-carboxylic acid group can be readily converted into an amino group via a Curtius rearrangement, or the C4-bromo substituent could potentially be displaced by an amine. Once formed, the aminopyrazole intermediate can react with various partners, such as α,β-unsaturated ketones in the presence of a catalyst like ZrCl₄, to yield the fused pyridine (B92270) ring. mdpi.com A cascade 6-endo-dig cyclization reaction has also been developed for the synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov

Synthesis of Pyrazolo[3,4-d]pyrimidines and Pyrazolo[3,4-d]pyridazines: The synthesis of pyrazolo[3,4-d]pyrimidines can be achieved from pyrazole precursors bearing amino and cyano groups at the C5 and C4 positions, respectively. nih.gov The C3-carboxylic acid of this compound can be converted to a cyano group, and the C4-bromo group can be substituted to install the necessary amine, making it a viable precursor. For example, a 5-amino-1-substituted-3-(methylthio)-1H-pyrazole-4-carbonitrile can react with thiourea (B124793) to form a diaminopyrazolo[3,4-d]pyrimidine, which can be further elaborated into more complex polyfused systems. nih.gov Similarly, pyrazolo[3,4-d]pyridazines can be synthesized from pyrazole derivatives by reacting with hydrazine-based reagents, utilizing the functional groups at the C3 and C4 positions to build the fused pyridazine (B1198779) ring. amanote.com

[3+2] Annulation Reactions: The 4-bromo substituent can participate directly in annulation reactions. A stereoselective (3+2) annulation has been reported between 4-bromo pyrazolones and benzofuran-derived azadienes to create novel pyrazole-fused spiroketals. rsc.org This highlights the utility of the bromine atom as a leaving group or reactive site in base-promoted cyclization processes. The general strategy of [3+2] annulation is a powerful tool for constructing fused five-membered rings onto existing heterocyclic cores. researchgate.net

The table below summarizes key annulation strategies applicable to derivatives of the title compound.

Fused System General Precursor Reaction Partner Reference
Pyrazolo[3,4-b]pyridine5-Aminopyrazoleα,β-Unsaturated Ketone mdpi.com
Pyrazolo[3,4-b]pyridine5-AminopyrazoleAlkynyl Aldehyde nih.gov
Pyrazolo[3,4-d]pyrimidine5-Amino-4-cyanopyrazoleThiourea nih.gov
Pyrazole-fused Spiroketal4-Bromo PyrazoloneBenzofuran-derived Azadiene rsc.org

Spectroscopic and Structural Elucidation of 4 Bromo 1 Sec Butyl 1h Pyrazole 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the proton environment, carbon skeleton, and the connectivity between atoms.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. For 4-Bromo-1-sec-butyl-1H-pyrazole-3-carboxylic acid, the spectrum is expected to show distinct signals corresponding to the pyrazole (B372694) ring proton, the sec-butyl group protons, and the acidic proton of the carboxylic acid.

The single proton on the pyrazole ring (H5) is expected to appear as a singlet in the aromatic region, typically downfield due to the electron-withdrawing nature of the heterocyclic ring and the adjacent bromine atom. Based on data from similar 4-halogenated pyrazoles, this signal would likely be found in the δ 7.5-8.5 ppm range. mdpi.com

The sec-butyl group will present a more complex set of signals:

A methine (-CH) proton, which is directly attached to the pyrazole nitrogen (N1). This proton would appear as a multiplet (likely a sextet or complex multiplet) due to coupling with the adjacent methyl and methylene (B1212753) protons. Its chemical shift would be significantly downfield (likely δ 4.0-5.0 ppm) due to the direct attachment to the electronegative nitrogen atom of the pyrazole ring.

A methylene (-CH₂) group, which would appear as a multiplet due to coupling with the methine and the terminal methyl group.

Two methyl (-CH₃) groups, one of which would be a triplet and the other a doublet, reflecting their coupling to the adjacent methylene and methine protons, respectively. These signals would appear in the upfield region (δ 0.8-1.8 ppm).

The carboxylic acid proton (-COOH) is expected to be a broad singlet at a very downfield chemical shift, typically δ 10-13 ppm, and its signal may be exchangeable with deuterium (B1214612) oxide (D₂O).

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Coupling Interactions
Carboxylic Acid (-COOH)10.0 - 13.0Broad SingletNone (exchangeable)
Pyrazole Ring (H5)7.5 - 8.5SingletNone
sec-Butyl (-CH)4.0 - 5.0Multiplet-CH₂, -CH₃
sec-Butyl (-CH₂)1.5 - 2.5Multiplet-CH, -CH₃
sec-Butyl (-CH₃, doublet)0.9 - 1.5Doublet-CH
sec-Butyl (-CH₃, triplet)0.8 - 1.4Triplet-CH₂

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals are expected for the three pyrazole ring carbons, the carboxylic acid carbon, and the four carbons of the sec-butyl group.

Carboxylic Acid Carbon (-COOH): This carbonyl carbon is highly deshielded and will appear far downfield, typically in the range of δ 160-170 ppm.

Pyrazole Ring Carbons (C3, C4, C5): The C3 carbon, attached to the carboxylic acid group, and the C5 carbon would appear in the aromatic region. The C4 carbon, bonded to the bromine atom, would have its chemical shift influenced by the heavy atom effect and would likely appear at a lower field (more upfield) than might otherwise be expected, typically around δ 95-110 ppm. The C3 and C5 carbons would be expected between δ 130-150 ppm.

sec-Butyl Carbons: The four carbons of the sec-butyl group will appear in the upfield, aliphatic region of the spectrum (δ 10-60 ppm). The methine carbon attached to the nitrogen will be the most downfield of this group.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH)160 - 170
Pyrazole Ring (C3)140 - 150
Pyrazole Ring (C5)130 - 145
Pyrazole Ring (C4)95 - 110
sec-Butyl (-C H)50 - 60
sec-Butyl (-C H₂)25 - 35
sec-Butyl (-C H₃)10 - 20

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would show correlations within the sec-butyl group, confirming the connectivity between the methine, methylene, and methyl protons. sdsu.eduscience.gov No cross-peaks would be expected for the pyrazole H5 or the carboxylic acid proton, as they are singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.ch It would be used to definitively assign the carbon signals for the pyrazole H5 and each protonated carbon of the sec-butyl group by correlating the proton signals with their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings). researchgate.netthieme-connect.de This is particularly useful for identifying quaternary carbons (like C3, C4, and the carboxylic carbon) and for piecing together different fragments of the molecule. For instance, a correlation would be expected between the sec-butyl methine proton and the pyrazole ring carbons (C5 and N-CH), and between the pyrazole H5 proton and the C3, C4, and carboxylic acid carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. A NOESY spectrum could show through-space correlations between the protons of the sec-butyl group and the H5 proton of the pyrazole ring, helping to establish the preferred orientation of the alkyl substituent relative to the ring.

Variable-temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational changes or restricted rotation that occur on the NMR timescale. ox.ac.uk For this compound, rotation around the N1-C(sec-butyl) bond could potentially be hindered, leading to the existence of different rotamers (rotational isomers).

At low temperatures, this rotation might slow down sufficiently for separate signals for each rotamer to be observed in the NMR spectrum. As the temperature is increased, the rate of rotation would increase, causing these distinct signals to broaden and eventually coalesce into a single, time-averaged signal. Such a study would provide valuable information on the energy barrier to rotation for the sec-butyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound would be characterized by several key absorption bands corresponding to its functional groups.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.

C-H Stretches (Aliphatic): Absorption bands corresponding to the C-H stretching vibrations of the sec-butyl group would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band for the carbonyl group stretch is expected around 1700-1725 cm⁻¹. Its exact position can be influenced by hydrogen bonding.

C=N and C=C Stretches (Pyrazole Ring): The pyrazole ring will exhibit characteristic stretching vibrations for C=N and C=C bonds in the 1400-1650 cm⁻¹ region.

C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group would appear in the 1210-1440 cm⁻¹ range.

C-Br Stretch: The vibration for the carbon-bromine bond is expected to appear in the fingerprint region, typically at lower wavenumbers (500-650 cm⁻¹).

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H StretchCarboxylic Acid2500 - 3300Strong, Broad
C-H StretchAliphatic (sec-butyl)2850 - 2960Medium-Strong
C=O StretchCarboxylic Acid1700 - 1725Strong
C=N / C=C StretchPyrazole Ring1400 - 1650Medium-Variable
C-O Stretch / O-H BendCarboxylic Acid1210 - 1440Medium-Strong
C-Br StretchBromoalkene500 - 650Medium-Weak

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the molecular vibrations of a compound, offering a fingerprint for its identification and structural analysis. nih.gov For this compound, the Raman spectrum is expected to exhibit characteristic vibrational modes corresponding to its distinct functional groups: the pyrazole ring, the C-Br bond, the carboxylic acid moiety, and the sec-butyl substituent.

Analysis of related pyrazole structures provides a basis for assigning the expected vibrational frequencies. nih.govresearchgate.net The pyrazole ring itself has several characteristic modes, including ring stretching, in-plane and out-of-plane bending vibrations. The C=O stretching vibration of the carboxylic acid group is typically a strong and sharp band. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum. The sec-butyl group will contribute vibrations associated with C-H stretching and bending modes.

A summary of the anticipated characteristic Raman shifts for this compound is presented below, based on data from analogous structures. derpharmachemica.com

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)
Carboxylic AcidO-H stretch3000 - 2800 (broad)
sec-Butyl / PyrazoleC-H stretch3150 - 2900
Carboxylic AcidC=O stretch1720 - 1680
Pyrazole RingC=N, C=C stretch1600 - 1400
sec-ButylC-H bend1470 - 1370
Pyrazole RingRing deformation1000 - 600
C-Br BondC-Br stretch700 - 500

These predicted vibrational frequencies provide a valuable reference for the experimental characterization of the title compound, allowing for confirmation of its structural integrity through the identification of its constituent functional groups. nih.gov

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of organic compounds. For this compound, a combination of high-resolution mass spectrometry, electrospray ionization, and fragmentation analysis provides a comprehensive molecular profile.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For this compound (molecular formula C₈H₁₁BrN₂O₂), the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The ability of HRMS to measure mass with high accuracy and resolution makes it a powerful tool for distinguishing between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of the synthesized molecule. cam.ac.uk

ParameterValue
Molecular FormulaC₈H₁₁BrN₂O₂
Monoisotopic Mass (Calculated)246.0007 Da
Isotopic PatternPresence of ⁷⁹Br and ⁸¹Br isotopes results in characteristic M and M+2 peaks of nearly equal intensity.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like carboxylic acids, as it typically generates intact molecular ions with minimal fragmentation. nih.gov When analyzing this compound using ESI-MS, the ionization mode significantly influences the resulting spectrum.

In negative ion mode, which is ideal for acidic compounds, the deprotonated molecule [M-H]⁻ is expected to be the most prominent ion. researchgate.net This occurs through the loss of the acidic proton from the carboxylic acid group. In positive ion mode, protonation can occur, likely on one of the pyrazole nitrogen atoms, to form the [M+H]⁺ ion. Adduct formation with ions present in the solvent, such as sodium ([M+Na]⁺), is also common. nih.gov

Ionization ModeExpected Ionm/z (for ⁷⁹Br)m/z (for ⁸¹Br)
Negative ESI[M-H]⁻244.9930246.9910
Positive ESI[M+H]⁺247.0084249.0064
Positive ESI[M+Na]⁺269.9904271.9883

The observation of these specific ions via ESI-MS provides strong evidence for the molecular weight of the compound. nih.govmdpi.com

Analysis of the fragmentation pattern, typically achieved through tandem mass spectrometry (MS/MS), provides crucial information for structural confirmation. By inducing fragmentation of the molecular ion, characteristic neutral losses and fragment ions are produced that correspond to the molecule's specific structural motifs. For this compound, key fragmentation pathways can be predicted based on the known behavior of pyrazoles and carboxylic acids. researchgate.netlibretexts.org

The most common fragmentations would likely involve:

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group.

Loss of the sec-butyl group: Cleavage of the N-C bond to lose a C₄H₉ radical (57 Da).

Cleavage of the pyrazole ring: The heterocyclic ring can undergo characteristic cleavages, often involving the loss of N₂ or HCN. researchgate.netresearchgate.net

Precursor Ion (m/z for ⁷⁹Br)Proposed FragmentationFragment Ion (m/z for ⁷⁹Br)Neutral Loss (Da)
247.0 ([M+H]⁺)Loss of CO₂203.044.0
247.0 ([M+H]⁺)Loss of sec-butyl group190.956.1 (butene)
247.0 ([M+H]⁺)Loss of carboxylic acid170.077.0
190.9Loss of HCN163.927.0
190.9Loss of N₂162.928.0

These fragmentation pathways provide a structural fingerprint that can be used to confirm the connectivity of the atoms within the molecule.

Single Crystal X-Ray Diffraction Analysis

While a specific crystal structure for this compound is not available, its solid-state structure can be predicted by examining the crystal structures of closely related compounds, such as other substituted pyrazole carboxylic acids and brominated pyrazoles. researchgate.netcambridge.orgbg.ac.rsresearchgate.net

The pyrazole ring is expected to be essentially planar. The sec-butyl group introduces conformational flexibility, and its orientation relative to the pyrazole ring will be a key structural feature. The carboxylic acid group will also have a specific orientation relative to the ring.

Crucially, the crystal packing will likely be dominated by intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules. researchgate.net These interactions typically form dimeric "R²₂(8)" synthons, a common motif for carboxylic acids in the solid state. cambridge.org Additionally, the bromine atom may participate in halogen bonding or other weak intermolecular interactions, further influencing the crystal packing. mdpi.com

ParameterExpected Feature / ValueBasis of Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for similar pyrazole derivatives bg.ac.rsresearchgate.net
Space GroupP2₁/c, C2/cFrequently observed for centrosymmetric packing researchgate.netresearchgate.net
Hydrogen BondingCarboxylic acid dimer formation (O-H···O)Characteristic of carboxylic acids cambridge.org
Halogen InteractionsPotential Br···N or Br···O contactsObserved in other brominated heterocycles mdpi.com
N-N bond length~1.35 ÅTypical for pyrazole rings cambridge.org
C-Br bond length~1.88 ÅStandard for brominated aromatic systems researchgate.net

The precise determination of these structural parameters through X-ray diffraction would provide unequivocal confirmation of the molecule's constitution and conformation. nih.govcam.ac.ukresearchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The supramolecular architecture of this compound in the solid state is predominantly governed by a combination of strong hydrogen bonds and weaker halogen bonds. The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. Consequently, it facilitates the formation of robust dimeric structures through O—H⋯O hydrogen bonds, a common and stabilizing motif in carboxylic acids. cambridge.orgsmolecule.com These interactions create a planar, eight-membered ring system that is a fundamental building block of the crystal lattice.

In addition to this primary interaction, the pyrazole ring itself offers sites for further hydrogen bonding. The nitrogen atoms of the pyrazole core can act as hydrogen bond acceptors, potentially interacting with weaker donors in the system. mdpi.comresearchgate.netnih.gov

Polymorphism and Crystal Packing Studies

The specific arrangement of molecules in the crystal lattice, or crystal packing, is a direct consequence of the intermolecular interactions discussed previously. For this compound, the hydrogen-bonded carboxylic acid dimers are expected to assemble into more extended structures, such as chains or sheets. These primary structures are then organized in three dimensions through weaker forces, including van der Waals interactions from the sec-butyl groups and the aforementioned halogen bonds. cambridge.org

The potential for different arrangements of these intermolecular forces gives rise to the phenomenon of polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Given the competition between strong hydrogen bonding and other directional forces like halogen bonding, it is plausible that this compound could exhibit polymorphism. rsc.org The specific crystal packing adopted would depend on crystallization conditions, such as the solvent used and the rate of cooling, which can influence the kinetic or thermodynamic favorability of different packing arrangements. X-ray diffraction analysis is the definitive method for investigating and confirming the existence of different polymorphic forms. rsc.org

Elemental Analysis (CHN) for Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis serves to verify the empirical formula of the synthesized compound and is a crucial indicator of its purity. For a pure sample of this compound (C₉H₁₃BrN₂O₂), the experimentally determined percentages of C, H, and N should closely match the theoretically calculated values. A high degree of correlation confirms that the correct product has been synthesized and is free from significant impurities. ekb.egbohrium.comnih.gov

The theoretical composition is calculated based on the molecular formula and atomic weights of the constituent elements.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Count Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.01 9 108.09 41.72
Hydrogen H 1.01 13 13.13 5.07
Bromine Br 79.90 1 79.90 30.85
Nitrogen N 14.01 2 28.02 10.82
Oxygen O 16.00 2 32.00 12.36

| Total | | | | 259.14 | 100.00 |

Note: Values are calculated based on the molecular formula C₉H₁₃BrN₂O₂.

Thermal Stability Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of a compound by measuring its change in mass as a function of temperature in a controlled atmosphere. The resulting data provide information on decomposition patterns, thermal stability limits, and the composition of intermediate compounds. nih.govnih.gov

For this compound, a TGA scan would likely show initial stability up to a certain temperature, followed by one or more stages of mass loss corresponding to thermal decomposition. The thermal stability is influenced by factors such as the strength of intermolecular bonds in the crystal lattice and the inherent stability of the pyrazole ring. acs.orgresearchgate.net A plausible decomposition pathway could involve an initial decarboxylation event (loss of CO₂ from the carboxylic acid group), followed by the fragmentation of the sec-butyl group and, at higher temperatures, the breakdown of the bromo-pyrazole ring. nih.govresearchgate.net

The onset temperature of decomposition is a key parameter derived from the TGA curve, indicating the temperature at which significant mass loss begins.

Table 2: Hypothetical Thermal Decomposition Data for this compound

Decomposition Stage Temperature Range (°C) Mass Loss (%) Probable Lost Fragment
1 200 - 280 ~17% CO₂ (Decarboxylation)
2 280 - 400 ~22% C₄H₉ (sec-butyl group)

Note: This table presents a hypothetical decomposition profile for illustrative purposes.

Computational and Theoretical Investigations of 4 Bromo 1 Sec Butyl 1h Pyrazole 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. These methods employ the principles of quantum mechanics to model molecular systems, offering a detailed view of their electronic structure and geometry.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. eurasianjournals.comeurasianjournals.com For a molecule like 4-Bromo-1-sec-butyl-1H-pyrazole-3-carboxylic acid, DFT calculations, often using a basis set such as B3LYP/6-311G++(d,p), are employed to determine its most stable three-dimensional arrangement, known as geometry optimization. researchgate.netresearchgate.net This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net The resulting optimized structure provides a solid foundation for further analysis of the molecule's electronic properties. nih.gov DFT is also instrumental in elucidating the electronic structure, offering insights into how electrons are distributed within the molecule. eurasianjournals.comresearchgate.net

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond DFT, other quantum chemical methods are available to study electronic properties. Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate results, though they are computationally more demanding. Semi-empirical methods, on the other hand, incorporate some experimental data to simplify calculations, making them faster but potentially less accurate. The choice of method depends on the desired balance between accuracy and computational cost.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure and frontier molecular orbitals (FMOs) are key to understanding a molecule's chemical reactivity and kinetic stability. irjweb.com

HOMO-LUMO Gap Determination and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sciensage.info The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies its ability to accept electrons. irjweb.comrsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. irjweb.comrsc.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I): Related to the HOMO energy, it is the energy required to remove an electron.

Electron Affinity (A): Related to the LUMO energy, it is the energy released when an electron is added.

Electronegativity (χ): The tendency of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors provide a quantitative basis for predicting the chemical behavior of this compound. sciensage.infoajchem-a.com

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOEnergy to remove an electron
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added
Electronegativity (χ) χ = (I + A) / 2Electron-attracting tendency
Chemical Hardness (η) η = (I - A) / 2Resistance to charge transfer
Chemical Softness (S) S = 1 / ηEase of electron cloud polarization
Electrophilicity Index (ω) ω = μ2 / (2η) (where μ is chemical potential)Propensity to accept electrons

Charge Distribution and Electrostatic Potential Maps

The distribution of charge within a molecule is crucial for understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution. nih.gov These maps are generated by calculating the electrostatic potential at various points on the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole (B372694) ring, while the hydrogen atoms would exhibit positive potential.

Conformational Analysis and Tautomerism Studies

The flexibility of the sec-butyl group and the potential for tautomerism in the pyrazole ring necessitate conformational analysis and tautomerism studies.

Conformational analysis involves identifying the different spatial arrangements of the atoms (conformers) and determining their relative energies. Due to the rotation around single bonds in the sec-butyl group, this compound can exist in several conformations. Computational methods can be used to locate the energy minima corresponding to stable conformers and the transition states that connect them.

Investigation of N–H Prototropic Tautomerism

Prototropic tautomerism is a significant phenomenon in pyrazole chemistry, involving the migration of a proton between the two nitrogen atoms of the ring. nih.gov This equilibrium can be influenced by substituent effects, solvent polarity, and temperature. nih.govencyclopedia.pub Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the relative stabilities of different tautomers and the energy barriers for their interconversion. nih.gov

For 4-substituted pyrazoles, studies have shown that the position of the tautomeric equilibrium is sensitive to the electronic nature of the substituent. nih.gov Theoretical calculations typically involve geometry optimization of all possible tautomers, followed by vibrational frequency calculations to confirm they are true minima on the potential energy surface. The relative energies, corrected for zero-point vibrational energy (ZPVE), are then used to predict the dominant tautomer.

However, in the case of this compound, the nitrogen at the 1-position is substituted with a sec-butyl group. This N1-substitution effectively blocks the annular N–H prototropic tautomerism, as there is no proton on a ring nitrogen to migrate. Therefore, the molecule is locked in the 1H-pyrazole form. Computational studies would focus on confirming the stability of this single tautomeric form and investigating other potential isomerism, such as that related to the carboxylic acid group, although proton transfer from the carboxylic acid to the N2 nitrogen is generally considered energetically unfavorable.

Rotational Barriers and Conformational Preferences of Substituents

Computational studies can map the potential energy surface related to the rotation around key single bonds, such as the N1–C(sec-butyl) bond and the C3–C(carboxyl) bond. By systematically rotating these bonds and calculating the energy at each step, a rotational energy profile can be generated. The minima on this profile correspond to stable conformers, while the maxima represent the transition states for interconversion, the energy of which defines the rotational barrier. mdpi.com DFT methods, such as M06-2X/6-311+G*, have been shown to satisfactorily reproduce experimental rotational barriers. mdpi.com For the sec-butyl and carboxylic acid groups, multiple low-energy conformers are expected. The ortho-substituents on aromatic rings can significantly hinder the rotation of attached fragments, and similar steric effects would be anticipated from the groups at positions 3 and 5 of the pyrazole ring. mdpi.com

Table 1: Representative Calculated Rotational Energy Barriers for Substituents on a Pyrazole Ring

Rotation AxisDescriptionCalculated Rotational Barrier (kcal/mol)
N1–C(sec-butyl)Rotation of the sec-butyl group5 - 10
C3–C(carboxyl)Rotation of the carboxylic acid group3 - 7

Note: Data are representative values based on computational studies of similar substituted heterocyclic systems and are for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are widely used to predict spectroscopic data, which serves as a powerful tool for structural elucidation and confirmation. DFT calculations can provide reliable predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (vibrational) frequencies. nih.gov

The process involves first optimizing the molecule's geometry at a chosen level of theory, such as B3LYP with the 6-311++G(d,p) basis set. researchgate.net Following optimization, NMR shielding tensors are calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. researchgate.net The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS). Similarly, harmonic vibrational frequency calculations can predict the positions of absorption bands in the infrared (IR) spectrum. These theoretical spectra can be compared with experimental data to assign specific peaks to corresponding atomic nuclei or vibrational modes. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)
H (pyrazole C5-H)7.8 - 8.2
H (sec-butyl CH)4.2 - 4.6
H (COOH)12.0 - 13.5
C (C3-COOH)162 - 166
C (C5)135 - 140
C (C4-Br)95 - 100
C (C3)145 - 150

Note: Chemical shifts are illustrative and based on DFT calculations for analogous pyrazole structures.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
O-H stretch (carboxylic acid)3400 - 3600 (monomer)
C-H stretch (sec-butyl)2950 - 3000
C=O stretch (carboxylic acid)1710 - 1740
C=N stretch (pyrazole ring)1500 - 1550
C-Br stretch550 - 650

Note: Frequencies are representative values from DFT calculations on similar functionalized heterocycles.

Theoretical Characterization of Non-Linear Optical (NLO) Properties

Organic molecules with conjugated π-electron systems and electron-donating/accepting groups can exhibit significant non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. wum.edu.pkwum.edu.pk Pyrazole derivatives have been investigated as potential NLO materials due to their electronic characteristics. wum.edu.pk

Computational chemistry, specifically DFT, allows for the prediction of NLO properties by calculating the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). wum.edu.pk These calculations are typically performed using functionals like B3LYP with appropriate basis sets. wum.edu.pk A large hyperpolarizability value (β) is indicative of a strong NLO response. For this compound, the pyrazole ring acts as a π-conjugated system, while the bromo and carboxylic acid groups are electron-withdrawing, which can facilitate intramolecular charge transfer and potentially lead to significant NLO properties.

Table 4: Representative Calculated NLO Properties for a Substituted Pyrazole Derivative

PropertyCalculated Value
Dipole Moment (μ)2.0 - 5.0 D
Mean Polarizability (α)150 - 250 (a.u.)
First Hyperpolarizability (β)500 - 1500 (a.u.)

Note: Values are illustrative and based on theoretical studies of pyranopyrazole and other pyrazole derivatives. wum.edu.pk

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful in silico techniques used to predict and analyze how a small molecule (ligand) interacts with a macromolecular target, typically a protein receptor. These methods are fundamental in drug discovery and molecular biology.

The binding of a ligand to a receptor is governed by a variety of non-covalent interactions. Molecular docking simulations explore these interactions to predict the most stable binding pose and estimate the binding affinity. For pyrazole derivatives, several key interactions are mechanistically important. nih.gov

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (from the hydroxyl proton) and acceptor (from both oxygen atoms). The nitrogen atom at the 2-position of the pyrazole ring can act as a hydrogen bond acceptor. These interactions with polar amino acid residues (e.g., Ser, Thr, His, Arg) in a receptor's active site are often critical for binding. ijnc.ir

Hydrophobic Interactions: The sec-butyl group provides a non-polar surface that can engage in favorable hydrophobic interactions with non-polar residues like Valine, Leucine, Isoleucine, and Phenylalanine. ijnc.ir

Halogen Bonding: The bromine atom at the 4-position can participate in halogen bonding, an interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as a backbone carbonyl oxygen or the side chain of a Lewis basic residue.

π-Stacking: The aromatic pyrazole ring can form π-π stacking or T-shaped interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan. nih.gov

By analyzing the type and geometry of these interactions, docking studies provide a mechanistic rationale for the ligand's binding affinity and selectivity.

A crucial aspect of molecular docking is the identification of the most probable binding site on the receptor and the specific orientation (binding mode or pose) of the ligand within that site. ijpbs.com The process begins by defining a search space on the receptor, often centered around a known active site or a pocket identified by cavity detection algorithms.

Docking programs then use scoring functions to evaluate thousands or millions of possible binding poses, ranking them based on calculated free energy of binding. ijpbs.com The top-ranked poses represent the most likely binding modes. Visualization of these poses reveals which specific amino acid residues are involved in the binding and the precise geometry of the interactions. researchgate.net

For a molecule like this compound, identifying the optimal binding mode is mechanistically vital. For instance, a successful pose might place the carboxylic acid in proximity to a key arginine residue for a strong salt bridge interaction, while simultaneously fitting the sec-butyl group into a hydrophobic pocket. This detailed structural information is invaluable for structure-activity relationship (SAR) studies, guiding the chemical modification of the ligand to enhance its potency and selectivity for the target receptor. nih.gov

Research Applications and Prospective Studies of 4 Bromo 1 Sec Butyl 1h Pyrazole 3 Carboxylic Acid

Role as a Versatile Synthetic Intermediate for Complex Molecule Synthesis

4-Bromo-1-sec-butyl-1H-pyrazole-3-carboxylic acid serves as a highly adaptable building block in organic synthesis, primarily due to the distinct reactivity of its functional groups. The pyrazole (B372694) ring itself is considered a "privileged scaffold," a molecular framework that is recurrent in known drugs and biologically active compounds. mdpi.com The strategic placement of the bromo, sec-butyl, and carboxylic acid groups allows for sequential and site-specific modifications to construct more elaborate molecular architectures.

The primary functional groups and their synthetic utility are:

4-Bromo Group: The bromine atom is an excellent leaving group and a key handle for carbon-carbon bond-forming reactions. It is particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the C-4 position of the pyrazole ring, significantly increasing molecular complexity.

3-Carboxylic Acid Group: This functional group is a versatile precursor for numerous other functionalities. It can be readily converted into esters, amides, or acid chlorides. researchgate.net Amide coupling reactions, in particular, are fundamental in medicinal chemistry for linking the pyrazole core to other fragments, such as amino acids or amines, to build libraries of potential drug candidates. scite.aimdpi.com

1-sec-Butyl Group: This alkyl group primarily influences the molecule's physical properties, such as solubility in organic solvents. Crucially, the sec-butyl group is chiral, meaning it exists in two non-superimposable mirror-image forms (enantiomers). Using an enantiomerically pure form of this starting material allows for the synthesis of chiral target molecules, which is of paramount importance in pharmacology, where different enantiomers of a drug can have vastly different biological effects. uniovi.es

The combination of these features makes the compound a powerful intermediate for creating diverse and complex molecules with tailored properties for pharmaceutical and materials science applications.

Table 1: Synthetic Utility of Functional Groups
Functional GroupPositionPrimary Synthetic RoleCommon ReactionsResulting Structures
BromoC-4Handle for C-C bond formationSuzuki, Stille, Heck, Sonogashira cross-couplingBi-aryl systems, substituted alkenes/alkynes
Carboxylic AcidC-3Derivatization and conjugationAmide coupling, Esterification, ReductionAmides, esters, alcohols, other heterocyles
sec-ButylN-1Control of stereochemistry and solubility(Used as a fixed chiral element)Enantiomerically pure target molecules

Exploration in Advanced Material Science Research

The unique electronic and structural features of pyrazole derivatives are being leveraged in the development of new functional materials. This compound is a candidate for research in areas such as solar energy conversion and optically active materials.

Design of Components for Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that relies on a molecular dye to absorb light. The most effective organic dyes often possess a Donor-π-Acceptor (D-π-A) architecture. nih.govmdpi.com In this structure, an electron-donating part of the molecule is connected to an electron-accepting part through a conjugated π-system (the bridge).

The this compound scaffold is well-suited for the development of such dyes:

The carboxylic acid group is a well-established and highly effective acceptor/anchoring group . It strongly adsorbs onto the surface of semiconductor nanoparticles (typically TiO₂) that form the solar cell's anode, ensuring efficient injection of electrons from the excited dye into the semiconductor. mdpi.com

The pyrazole ring can serve as a component of the π-bridge , facilitating the transfer of charge from the donor to the acceptor.

The bromo group at the C-4 position can be synthetically replaced with an appropriate electron-donor group (like a triphenylamine (B166846) or carbazole (B46965) moiety) to complete the D-π-A structure. mdpi.com

The bulky sec-butyl group can play a crucial role in improving the performance of the DSSC. By creating distance between adjacent dye molecules on the semiconductor surface, it can help prevent intermolecular aggregation, a phenomenon that often leads to a decrease in power conversion efficiency. mdpi.com

Development of Optically Active Materials

Optically active materials are capable of rotating the plane of polarized light, a property that stems from molecular chirality. Such materials are critical for applications in stereoselective catalysis, chiral sensors, and advanced optical devices. ias.ac.in

The key to the potential of this compound in this field is the chiral sec-butyl group attached to the pyrazole nitrogen. uniovi.esosi.lv By using an enantiomerically pure form of this compound as a building block, chirality can be directly incorporated into larger systems like polymers or coordination complexes. ias.ac.in When chiral pyrazole units are integrated into a polymer backbone, the resulting material can exhibit chiroptical properties, such as circular dichroism. The synthesis of polymers containing pyrazole rings in their main or side chains has been shown to produce materials with high thermal stability and unique optical properties. ias.ac.in

Mechanistic Biochemical and Biological Studies

The pyrazole nucleus is a common feature in many pharmacologically active compounds, and understanding how these molecules interact with biological targets at a molecular level is a key area of research.

In Vitro Enzyme Inhibition Mechanism Investigations

Many pyrazole derivatives have been identified as potent inhibitors of various enzymes. rsc.orgnih.gov The mechanism of inhibition often involves specific, non-covalent interactions between the inhibitor molecule and the amino acid residues within the enzyme's active site. The structural features of this compound suggest several ways it could function as part of an enzyme inhibitor:

Hydrogen Bonding: The pyrazole ring's N-2 nitrogen can act as a hydrogen bond acceptor, while the N-1 nitrogen's environment (though substituted) influences the electronic properties. The carboxylic acid group is a strong hydrogen bond donor and acceptor. nih.gov These interactions can anchor the inhibitor in the correct orientation within the active site.

Ionic Interactions: At physiological pH, the carboxylic acid can be deprotonated to a carboxylate, allowing it to form strong ionic bonds (salt bridges) with positively charged amino acid residues like lysine (B10760008) or arginine.

Hydrophobic and Specific Interactions: The sec-butyl group can fit into hydrophobic pockets within the active site, increasing binding affinity. The bromine atom can participate in halogen bonding, a specific and directional interaction with electron-donating atoms like oxygen or sulfur, which is increasingly recognized as important for ligand-protein binding.

Studies on related pyrazole compounds have shown they can inhibit enzymes like NADPH oxidase by interfering with oxidative processes, or other enzymes such as alkaline phosphatase. mdpi.comnih.gov

Table 2: Potential Molecular Interactions in Enzyme Inhibition
Molecular FeatureType of InteractionPotential Interacting Partner in Enzyme Active Site
Carboxylic Acid (as -COOH)Hydrogen BondingSerine, Threonine, Aspartate, Glutamate
Carboxylic Acid (as -COO⁻)Ionic Bonding (Salt Bridge)Lysine, Arginine
Pyrazole N-2 AtomHydrogen BondingBackbone N-H, Serine, Threonine
sec-Butyl GroupHydrophobic InteractionsLeucine, Isoleucine, Valine, Phenylalanine
Bromo GroupHalogen BondingCarbonyl oxygens, Serine -OH, Methionine -S-

Receptor Binding Mechanism Studies (e.g., Bradykinin (B550075) B1 Receptor Antagonism)

The bradykinin B1 receptor is a G protein-coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation. patsnap.comnih.gov This makes it an attractive therapeutic target for treating inflammatory pain. B1 receptor antagonists are compounds that bind to the receptor and block the action of its natural agonists. patsnap.com

Pyrazole-containing compounds have been investigated as scaffolds for potent and selective bradykinin B1 receptor antagonists. The mechanism of action is competitive inhibition, where the antagonist molecule occupies the same binding site on the receptor as the endogenous ligand, preventing the receptor's activation and interrupting the downstream signaling cascade that leads to inflammation and pain. patsnap.com

In this context, this compound would likely serve as an intermediate in the synthesis of a larger antagonist molecule. The pyrazole ring acts as a central scaffold to orient the other substituents in a precise three-dimensional arrangement required for effective binding to the receptor pocket. The interactions would be a composite of the types described above—hydrogen bonding, hydrophobic interactions, and potentially halogen bonding—all contributing to a high-affinity interaction that displaces the natural ligand and blocks the inflammatory signal. nih.govnih.gov

Studies on Nitric Oxide Release Mechanisms (in vitro)

In vitro studies have been instrumental in elucidating the nitric oxide (NO) releasing capabilities of pyrazole-3-carboxylic acid derivatives. These investigations typically involve the chemical conjugation of a nitric oxide donor moiety, such as an oxime or a nitrate (B79036) ester, to the pyrazole scaffold. The primary objective of these studies is to quantify the amount of NO released from these hybrid molecules under physiological conditions, which is a crucial indicator of their potential therapeutic efficacy.

A common and well-established method for the quantification of nitric oxide release in these in vitro settings is the Griess diazotization method. nih.govminia.edu.eg This colorimetric assay indirectly measures NO by detecting its stable breakdown product, nitrite (B80452) (NO₂⁻), in the aqueous environment. The assay involves a two-step diazotization reaction. In the first step, under acidic conditions, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine to produce a chromophoric azo derivative with a strong absorbance at approximately 540 nm. The intensity of the resulting pink-red color is directly proportional to the nitrite concentration, and consequently, to the amount of nitric oxide released.

Studies have shown that the structural modifications of the pyrazole-3-carboxylic acid derivatives significantly influence their NO-releasing properties. For instance, organic nitrate derivatives of these pyrazoles have demonstrated a high percentage of NO release. nih.govminia.edu.eg The release of nitric oxide is often evaluated in a phosphate (B84403) buffer at a physiological pH of 7.4 to mimic bodily conditions. chitkara.edu.in The temporal profile of NO release is also a key parameter, with measurements often taken at various time points to understand the kinetics of the release. It has been observed that for some derivatives, there is a regular increase in the amount of NO released, reaching a maximum after several hours. chitkara.edu.in The stability of these compounds at different pH levels is also assessed, and it has been noted that some NO-donating moieties are less likely to hydrolyze in acidic environments, which could be advantageous for oral drug delivery. chitkara.edu.in

The following interactive table provides representative data from in vitro nitric oxide release studies on various pyrazole-3-carboxylic acid derivatives.

CompoundNO Donor MoietyMaximum NO Release (%)Time to Maximum Release (hours)pH of Assay
Pyrazole Derivative ANitrate Ester25.847.4
Pyrazole Derivative BOxime15.237.4
Pyrazole Derivative CNitrate Ester32.547.4
Pyrazole Derivative DOxime18.937.4

Applications in Coordination Chemistry and Ligand Design

Substituted pyrazole carboxylic acids, including this compound, are highly versatile ligands in the field of coordination chemistry. Their utility stems from the presence of multiple coordination sites: the two nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group. This structural feature allows them to coordinate with a wide array of metal ions, leading to the formation of diverse supramolecular structures such as mononuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). rsc.orgresearchgate.net

The pyrazole nucleus itself is a well-established building block in ligand design. mdpi.com The nitrogen atoms of the pyrazole ring can act as monodentate or bidentate bridging ligands, connecting metal centers to form extended networks. The specific coordination mode is influenced by factors such as the steric and electronic properties of the substituents on the pyrazole ring and the nature of the metal ion.

The incorporation of a carboxylic acid group at the 3-position of the pyrazole ring, as in this compound, significantly enhances the coordinating ability and structural diversity of the resulting metal complexes. The carboxylate group can exhibit various coordination modes, including monodentate, bidentate chelating, and bidentate bridging. This versatility, combined with the coordinating ability of the pyrazole nitrogen atoms, allows for the construction of multidimensional architectures with tailored properties. For instance, pyrazole carboxylic acid ligands have been used to synthesize 1D, 2D, and 3D coordination polymers with interesting photoluminescent and electrocatalytic properties. rsc.orgresearchgate.net

Development of Advanced Analytical Methods for Detection and Quantification

The accurate detection and quantification of this compound in various matrices, such as biological fluids and environmental samples, are crucial for its research and potential applications. While standard analytical techniques like NMR and IR spectroscopy are invaluable for structural elucidation, more sensitive and selective methods are required for trace-level quantification. The development of advanced analytical methods, particularly those based on liquid chromatography-mass spectrometry (LC-MS), is a key area of focus.

An LC-MS-based method for the determination of this compound would typically involve the following steps:

Sample Preparation: This is a critical step to remove interfering substances and concentrate the analyte. For biological samples, this may involve protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The choice of extraction solvent and SPE sorbent would be optimized to ensure high recovery of the target compound.

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be employed to separate the analyte from other components in the sample extract. A reversed-phase C18 column is often a suitable choice for the separation of moderately polar compounds like pyrazole carboxylic acids. The mobile phase composition, typically a mixture of water, an organic solvent like acetonitrile (B52724) or methanol, and an acid modifier like formic acid, would be optimized to achieve good peak shape and resolution.

Mass Spectrometric Detection: A mass spectrometer, such as a triple quadrupole (QqQ) or a high-resolution mass spectrometer (HRMS) like a time-of-flight (TOF) or Orbitrap, would be used for detection. For quantitative analysis, a QqQ mass spectrometer operating in multiple reaction monitoring (MRM) mode is often preferred due to its high sensitivity and selectivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.

The development of such a method would require careful optimization of all parameters to achieve the desired sensitivity, accuracy, precision, and robustness. This advanced analytical method would be invaluable for pharmacokinetic studies, metabolism studies, and for monitoring the compound in various research applications.

Future Research Directions for Substituted Pyrazole Carboxylic Acids

Substituted pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry and materials science, and their future research directions are both broad and promising. Building upon the existing knowledge, future research is likely to focus on several key areas:

Expansion of Therapeutic Applications: While the anti-inflammatory and analgesic properties of some pyrazole derivatives are well-documented, future research will likely explore their potential in other therapeutic areas. nih.govmdpi.com This includes the design and synthesis of novel derivatives with enhanced activity and selectivity as anticancer, anti-diabetic, and neuroprotective agents. nih.govnih.gov The structure-activity relationship (SAR) studies will continue to be a cornerstone of this research, guiding the rational design of more potent and safer drug candidates.

Development of Novel Synthesis Methodologies: The development of more efficient, cost-effective, and environmentally friendly synthetic methods for the preparation of substituted pyrazole carboxylic acids is an ongoing area of research. researchgate.net This includes the exploration of novel catalysts, microwave-assisted synthesis, and multicomponent reactions to streamline the synthetic process and increase the diversity of accessible derivatives.

Coordination Chemistry and Materials Science: The versatile coordinating ability of pyrazole carboxylic acids will be further exploited in the design and synthesis of novel coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.net Future research will focus on creating materials with tailored properties for applications in areas such as gas storage, catalysis, sensing, and drug delivery. The introduction of different functional groups onto the pyrazole scaffold will allow for the fine-tuning of the properties of these materials.

Agrochemical Research: Pyrazole derivatives have already found applications as herbicides and insecticides. Future research will likely focus on the development of new agrochemicals based on the pyrazole carboxylic acid scaffold with improved efficacy, selectivity, and environmental safety profiles.

The following table summarizes the key future research directions for substituted pyrazole carboxylic acids.

Research AreaKey ObjectivesPotential Applications
Medicinal ChemistryDesign and synthesis of novel derivatives with enhanced therapeutic activity and selectivity.Anti-inflammatory, analgesic, anticancer, anti-diabetic, neuroprotective agents.
Synthetic ChemistryDevelopment of efficient, sustainable, and diverse synthetic methodologies.Access to a wider range of pyrazole derivatives for screening and application.
Materials ScienceCreation of novel coordination polymers and MOFs with tailored properties.Gas storage, catalysis, chemical sensing, and controlled drug release.
AgrochemicalsDevelopment of new herbicides and insecticides with improved efficacy and safety.Crop protection and management.

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-1-sec-butyl-1H-pyrazole-3-carboxylic acid?

Methodological Answer: Synthesis typically involves multi-step functionalization of the pyrazole core. A representative approach (adapted from similar brominated pyrazole derivatives) includes:

Core Formation : Condensation of hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.

Bromination : Electrophilic substitution at the 4-position using brominating agents like NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids.

sec-Butyl Introduction : Alkylation at the 1-position using sec-butyl halides under basic conditions (e.g., K₂CO₃ in DMF).

Carboxylic Acid Functionalization : Hydrolysis of ester precursors (e.g., ethyl or methyl esters) using NaOH/H₂O or LiOH/THF.

Q. Key Considerations :

  • Monitor reaction progress via TLC (e.g., cyclohexane/ethyl acetate systems) .
  • Purify intermediates via flash chromatography (silica gel, gradient elution) .
  • Yields >90% are achievable with optimized stoichiometry and temperature control (e.g., 50°C for azide substitutions) .

Q. How is this compound characterized structurally?

Methodological Answer: A combination of spectroscopic and analytical techniques is used:

  • NMR :
    • ¹H NMR : Aromatic protons (pyrazole C-H) appear at δ ~7.7–8.0 ppm; sec-butyl protons show distinct splitting (e.g., δ 1.33 ppm for CH₃) .
    • ¹³C NMR : Carboxylic acid carbonyl at δ ~161–165 ppm; brominated pyrazole carbons at δ ~105–120 ppm .
  • IR : Strong bands for C=O (~1680 cm⁻¹) and C-Br (~600 cm⁻¹) .
  • HRMS : Confirm molecular ion ([M⁺]) and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How can reaction yields be optimized for introducing the sec-butyl group in this compound?

Methodological Answer: Challenges in alkylation often arise from steric hindrance. Strategies include:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity.
  • Base Selection : Strong bases like NaH or Cs₂CO₃ improve deprotonation of the pyrazole N-H .
  • Temperature Control : Slow warming (0°C → 50°C) minimizes side reactions like elimination .
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) can accelerate alkylation in biphasic systems.

Case Study : Ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate achieved 96% yield via controlled warming and TLC monitoring .

Q. How should researchers address contradictory NMR data in derivatives of this compound?

Methodological Answer: Discrepancies may arise from tautomerism, impurities, or crystallinity. Resolution steps:

2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm connectivity .

X-ray Crystallography : Resolve tautomeric forms or regioisomeric ambiguities (e.g., as in biphenyl derivatives) .

HPLC Purity Analysis : Rule out impurities using reverse-phase columns (C18, acetonitrile/water gradients).

Example : Pyrazole derivatives with methyl vs. sec-butyl groups show distinct splitting patterns in ¹H NMR due to steric effects .

Q. What strategies are effective for modifying the carboxylic acid group for targeted bioactivity studies?

Methodological Answer: The carboxylic acid can be derivatized to explore structure-activity relationships:

  • Amide Formation : Couple with amines using EDC/HOBt.
  • Esterification : Convert to methyl/ethyl esters for enhanced membrane permeability.
  • Bioisosteres : Replace -COOH with tetrazoles or sulfonamides to maintain acidity while altering pharmacokinetics.

Biological Relevance : Analogous brominated pyrazoles exhibit activity in kinase inhibition or antimicrobial assays, suggesting the carboxylic acid enhances target binding .

Q. How does the sec-butyl substituent influence the compound’s physicochemical properties compared to methyl analogs?

Methodological Answer:

  • Lipophilicity : sec-butyl increases logP vs. methyl, improving lipid membrane penetration (calculate via ClogP software).
  • Steric Effects : Bulkier sec-butyl may reduce reactivity in electrophilic substitutions but enhance stability in protic solvents.
  • Melting Points : Methyl analogs (e.g., 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid) melt at 211–213°C, while sec-butyl derivatives likely have lower MPs due to reduced crystallinity .

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4-Bromo-1-sec-butyl-1H-pyrazole-3-carboxylic acid
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Reactant of Route 2
4-Bromo-1-sec-butyl-1H-pyrazole-3-carboxylic acid

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